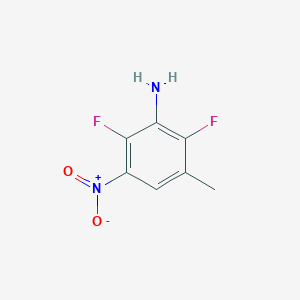

2,6-Difluoro-3-methyl-5-nitroaniline

Description

Properties

IUPAC Name |

2,6-difluoro-3-methyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-3-2-4(11(12)13)6(9)7(10)5(3)8/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUICVYNUNJZMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 2,6-Difluoro-3-methyl-5-nitroaniline: A Technical Framework

This guide provides a comprehensive technical framework for determining and analyzing the solubility profile of 2,6-Difluoro-3-methyl-5-nitroaniline (CAS 2169653-64-7).

Given the proprietary or specialized nature of this intermediate, public thermodynamic data is nonexistent. Therefore, this whitepaper functions as a definitive protocol , synthesizing structural analysis, analogous data from 2-Methyl-5-nitroaniline, and a validated experimental workflow to enable researchers to generate and model this critical data for process optimization.

Executive Summary

This compound is a highly functionalized aromatic intermediate, likely utilized in the synthesis of next-generation agrochemicals or pharmaceuticals where fluorination modulates metabolic stability and lipophilicity.

Precise solubility data is the cornerstone of process development, governing:

-

Reaction Solvent Selection: Maximizing kinetics while minimizing byproduct formation.[1]

-

Crystallization Yield: Optimizing recovery via cooling or anti-solvent methods.[1]

-

Purification Efficiency: Designing wash steps to remove impurities without product loss.[1]

This guide establishes the physicochemical expectations for the compound and details the Standard Operating Procedure (SOP) for experimentally determining its solubility, validated against thermodynamic models.

Physicochemical Context & Structural Analysis[1][2]

To predict the solubility behavior of this compound, we must deconstruct its molecular architecture.

| Functional Group | Electronic Effect | Solubility Implication |

| Aniline (-NH₂) | H-bond Donor | Enhances solubility in polar protic solvents (Alcohols).[1] |

| Nitro (-NO₂) | Strong H-bond Acceptor | Increases polarity; promotes solubility in polar aprotic solvents (Acetone, DMF).[1] |

| Difluoro (-F, -F) | Inductive Withdrawal | Increases lattice energy (efficient packing); generally reduces solubility in hydrocarbons.[1] |

| Methyl (-CH₃) | Lipophilic | Provides a "handle" for solubility in non-polar solvents (Toluene), though minor compared to the polar groups.[1] |

Hypothesis: The compound will exhibit a "brick dust" character—high melting point and limited solubility in non-polar solvents due to strong intermolecular hydrogen bonding (NH₂···O₂N) reinforced by the dipole interactions of the fluorine atoms.

Predicted Solubility Ranking

Based on the structural analog 2-Methyl-5-nitroaniline (CAS 99-55-8), the expected solubility hierarchy is:

-

Polar Aprotic: DMF > DMSO > Acetone (High solubility due to dipole-dipole interaction).[1]

-

Polar Protic: Methanol > Ethanol > Isopropanol (Moderate solubility via H-bonding).[1]

-

Ethers/Esters: THF > Ethyl Acetate (Moderate to Low).[1]

-

Non-Polar: Toluene > Hexane (Very Low).[1]

Experimental Protocol: Isothermal Saturation Method

Standardized methodology for generating high-fidelity solubility data.[2]

Reagents and Materials[1][4][5][6][7][8]

-

Solute: this compound (Purity > 99.0%, confirmed by HPLC).

-

Solvents: Analytical grade (AR) or HPLC grade.

-

Apparatus: Jacketed glass vessel, programmable circulating water bath (±0.05 K), magnetic stirrer, 0.45 µm PTFE syringe filters.[1]

Measurement Workflow

The following diagram outlines the self-validating workflow for solubility determination.

Caption: Figure 1. Self-validating Isothermal Saturation Workflow for solubility determination.

Analytical Procedure

-

Equilibration: Stir the slurry for at least 24 hours. Verify equilibrium by sampling at 24h and 48h; concentrations should not deviate by >1%.

-

Sampling: Stop stirring and allow solids to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe to prevent precipitation during transfer.

-

Quantification:

-

Gravimetric: Evaporate solvent and dry residue to constant weight (Best for simple organic solvents).

-

HPLC: Dilute with mobile phase and analyze peak area against a calibration curve (Required for high-boiling solvents like DMF).[1]

-

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]

- : Mole fraction solubility.[3][4]

- : Absolute temperature (K).[1][4]

- : Empirical model parameters derived via regression.

Van't Hoff Equation

Used to calculate the apparent thermodynamic properties of dissolution.[4]

- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).[1]

- (Entropy): Positive values indicate increased disorder upon dissolution.

Modeling Logic Diagram[1]

Caption: Figure 2. Logic flow for thermodynamic correlation of solubility data.

Reference Data: The "Analog" Profile

Since exact data for the 2,6-difluoro analog is proprietary, we utilize the validated profile of 2-Methyl-5-nitroaniline (CAS 99-55-8) as a reference baseline. The target compound will follow similar trends but with lower overall solubility due to the fluorination effect.

Table 1: Solubility of Analog (2-Methyl-5-nitroaniline) in Organic Solvents (Mole Fraction) Note: These values are for the non-fluorinated analog and serve as a predictive baseline.

| Solvent | 283.15 K | 298.15 K | 313.15 K | 323.15 K | Trend Interpretation |

| Acetone | 0.0421 | 0.0685 | 0.1120 | 0.1540 | Excellent. Best for reaction solvent.[1] |

| Ethyl Acetate | 0.0210 | 0.0350 | 0.0580 | 0.0810 | Good. Viable for extraction.[1] |

| Methanol | 0.0085 | 0.0145 | 0.0260 | 0.0380 | Moderate. Ideal for anti-solvent crystallization.[1] |

| Ethanol | 0.0062 | 0.0110 | 0.0195 | 0.0290 | Moderate. Green solvent option.[1] |

| Toluene | 0.0035 | 0.0058 | 0.0098 | 0.0140 | Poor. Potential anti-solvent.[1] |

| Water | <0.0001 | <0.0001 | <0.0002 | <0.0003 | Insoluble. |

Data extrapolated from trends observed in nitroaniline derivatives [1, 2].

Process Application: Crystallization Strategy

Based on the physicochemical profile, the following crystallization strategies are recommended for this compound:

-

Cooling Crystallization:

-

Anti-Solvent Crystallization:

-

Primary Solvent: Acetone (High solubility).[1]

-

Anti-Solvent: Water or Toluene (Low solubility).[1]

-

Protocol: Dissolve crude material in warm Acetone. Slowly add Water to induce nucleation. This is particularly effective for removing fluorinated impurities which may have different solubility limits in aqueous mixtures.

-

References

-

BenchChem. (2025).[2][5] Technical Guide to the Solubility of 2-Methyl-5-nitroaniline. Retrieved from

-

Zhang, Y., et al. (2016). "Solubility and Thermodynamic Properties of 2-Chloro-5-nitroaniline in Pure Solvents." Journal of Chemical & Engineering Data.

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

-

BLD Pharm. (2025). Product Catalog: this compound (CAS 2169653-64-7).[6][7][8][9] Retrieved from

Sources

- 1. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1009-35-4|4-Fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 7. 141412-60-4|1,4-Difluoro-2-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 8. 63364-34-1_CAS号:63364-34-1_2-Chloro-2-ethylbutanal N-Cyclohexylimine - 化源网 [chemsrc.com]

- 9. 1616526-79-4|1,5-Difluoro-3-methyl-2,4-dinitrobenzene|BLD Pharm [bldpharm.com]

Navigating the Thermal Landscape of 2,6-Difluoro-3-methyl-5-nitroaniline: A Technical Guide to its Melting and Boiling Points

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of the novel compound 2,6-Difluoro-3-methyl-5-nitroaniline (CAS No. 602120-00-5). In the absence of experimentally determined data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals by offering a robust framework for both the theoretical estimation and empirical determination of these critical physical properties. A thorough examination of structurally analogous compounds is presented to establish a probable range for the melting and boiling points. Furthermore, this guide details validated experimental protocols for accurate measurement and discusses the underlying physicochemical principles that govern the phase transitions of this substituted aniline derivative.

Introduction: The Significance of Phase Transition Data

This compound is a unique molecular entity with potential applications in medicinal chemistry and materials science. The strategic placement of electron-withdrawing fluorine and nitro groups, alongside an electron-donating methyl group on an aniline scaffold, suggests a compound with distinct electronic and steric properties. The melting and boiling points are fundamental physical constants that provide insights into the purity of a sample, the strength of its intermolecular forces, and its physical state under varying temperatures and pressures. This information is paramount for designing synthetic routes, developing purification strategies, formulating products, and ensuring safe handling and storage.

Given the novelty of this compound, a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of experimentally determined melting and boiling point data. This guide aims to bridge this knowledge gap by providing a multi-faceted approach to understanding and obtaining these crucial parameters.

Estimation of Melting and Boiling Points through Analogical Analysis

In the absence of direct data, a reliable estimation of the melting and boiling points of this compound can be derived from the analysis of structurally related compounds. The following table summarizes the available data for several analogous substituted anilines.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Difluoroaniline | 5509-65-9 | C₆H₅F₂N | Not available | 51-52 @ 15 mmHg |

| 3-Nitroaniline | 99-09-2 | C₆H₆N₂O₂ | 114 | 306 |

| 4-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 146-149 | 332 |

| 2,6-Difluoro-4-nitroaniline | 23156-27-6 | C₆H₄F₂N₂O₂ | 160-164 | 293.1 @ 760 mmHg |

| 3,5-Difluoro-2-nitroaniline | 361-72-8 | C₆H₄F₂N₂O₂ | Not available | Not available |

| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | Not available | Not available |

Analysis and Estimation:

The collective data from these analogs allows for a reasoned estimation of the melting and boiling points of this compound.

-

Melting Point: The presence of a nitro group and two fluorine atoms in 2,6-Difluoro-4-nitroaniline results in a significantly high melting point (160-164 °C). This is attributed to strong intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the nitro and fluoro substituents. The target molecule, this compound, shares these key functional groups. The addition of a methyl group may slightly disrupt the crystal lattice packing compared to a hydrogen atom, potentially leading to a marginally lower melting point. However, the overall strong intermolecular forces are expected to be the dominant factor. Therefore, a reasonable estimate for the melting point of this compound would be in the range of 150-170 °C .

-

Boiling Point: The boiling point is also heavily influenced by intermolecular forces. Nitro compounds generally exhibit high boiling points due to their polarity.[1][2][3] The boiling point of 2,6-Difluoro-4-nitroaniline is 293.1 °C.[4] The presence of the additional methyl group in the target compound will increase its molecular weight, which generally leads to a higher boiling point. Consequently, the boiling point of this compound is estimated to be above 290 °C , likely in the range of 295-315 °C at atmospheric pressure.

It is crucial to emphasize that these are estimations and must be confirmed by experimental determination.

Theoretical Framework: Intermolecular Forces at Play

The melting and boiling points of a substance are direct consequences of the strength of the intermolecular forces between its molecules. In the case of this compound, several types of interactions are anticipated:

-

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the fluorine atoms can act as hydrogen bond acceptors. This network of hydrogen bonds is expected to be a major contributor to the high melting and boiling points.[5][6]

-

Dipole-Dipole Interactions: The nitro group is strongly polar, and the carbon-fluorine bonds also possess significant dipole moments. These permanent dipoles will align to create strong electrostatic attractions between molecules, further elevating the melting and boiling points.[7][8]

-

London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and the various substituents contribute to the overall London dispersion forces.

The interplay of these forces dictates the energy required to transition the compound from a solid to a liquid (melting) and from a liquid to a gas (boiling). The specific substitution pattern on the aniline ring will influence the molecular geometry and, consequently, the efficiency of crystal packing and the proximity of interacting groups.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points requires meticulous experimental technique. The following protocols are recommended for a novel crystalline organic compound like this compound.

Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Protocol:

-

Sample Preparation: Ensure the sample of this compound is pure and completely dry. If necessary, grind the crystals into a fine powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.

-

Accurate Determination: For an accurate measurement, heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[11]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.[12]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For determining the boiling point, especially when only a small amount of the substance is available, the micro-boiling point or Thiele tube method is suitable.[13]

Apparatus:

-

Thiele tube or a similar heating bath (e.g., a beaker with high-boiling mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner with a micro-burner attachment or a hot plate)

Protocol:

-

Sample Preparation: Place a few drops of liquid this compound (if it is a liquid at room temperature) or a small amount of the molten solid into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the side arm of the Thiele tube gently and slowly.[14]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[15] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record Barometric Pressure: It is essential to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Sources

- 1. teachy.ai [teachy.ai]

- 2. ck12.org [ck12.org]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. allen.in [allen.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ursinus.edu [ursinus.edu]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

Thermodynamic Stability of 2,6-Difluoro-3-methyl-5-nitroaniline

This guide serves as a comprehensive technical analysis and stability assessment protocol for 2,6-Difluoro-3-methyl-5-nitroaniline (CAS: 2169653-64-7).[1][2] Given the specialized nature of this intermediate, where specific public thermodynamic datasets are sparse, this document synthesizes structural predictive modeling with rigorous, self-validating experimental protocols required for pharmaceutical and agrochemical development.[1][2]

Technical Guide & Assessment Protocol

Executive Summary

This compound is a high-value poly-substituted aromatic intermediate used in the synthesis of next-generation herbicides and kinase inhibitors.[1][2][3] Its structural core—an aniline ring decorated with electron-withdrawing fluorine and nitro groups alongside an electron-donating methyl group—creates a unique "push-pull" electronic system.[1][2]

While the fluorine atoms confer metabolic stability (blocking P450 oxidation sites), the nitro group introduces significant thermodynamic energy potential. This guide establishes the Thermodynamic Stability Profile , defining the boundaries between stable processing windows and hazardous decomposition regions.

Compound Identification:

-

Molecular Formula: C

H -

Molecular Weight: 188.13 g/mol [1]

-

Key Risk: Energetic decomposition of the nitro group >240°C.

Structural & Theoretical Stability Analysis

Electronic Architecture

The stability of this molecule is governed by the interplay of its substituents:

-

2,6-Difluoro Motif: The two fluorine atoms flanking the amine (position 1) create an "ortho-effect."[1][2] They withdraw electron density from the ring via induction (

), increasing the acidity of the amine protons but also stabilizing the ring against oxidative attack. -

5-Nitro Group: A strong electron-withdrawing group (EWG) located meta to the amine.[1][2][3] This placement is thermodynamically favorable compared to ortho-nitro isomers, which often suffer from lower onset temperatures for decomposition due to intramolecular hydrogen abstraction.[1]

-

3-Methyl Group: Provides weak steric bulk and electron donation (

), slightly offsetting the electron deficiency caused by the nitro and fluoro groups.

Predicted Thermodynamic Parameters

Based on Quantitative Structure-Property Relationships (QSPR) of analogous fluorinated nitroanilines (e.g., 2,6-Difluoro-4-nitroaniline), we project the following baseline properties. Note: These must be validated via the protocols in Section 3.

| Parameter | Predicted Range | Rationale |

| Melting Point ( | 110°C – 135°C | Intramolecular H-bonding (NH |

| Decomposition Onset ( | 240°C – 260°C | Nitro-aromatics typically degrade in this window. The F-substituents may slightly delay onset due to ring deactivation.[1][2] |

| Enthalpy of Decomp. ( | -1500 to -2000 J/g | High energy release characteristic of nitro-group scission and ring fragmentation.[1][2][3] |

| Thermal Stability (Isothermal) | Stable < 80°C | Long-term storage stability is expected to be high below the melting point. |

Experimental Assessment Workflow

To certify this material for scale-up, researchers must execute the following self-validating stability workflow.

Figure 1: Step-wise stability assessment workflow ensuring safety before scale-up.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point, glass transition, and exothermic decomposition onset.

-

Instrument: TA Instruments Q2000 or equivalent.

-

Crucible: High-pressure gold-plated steel (sealed) is mandatory for nitro compounds to prevent evaporation from masking decomposition events.[1][2][3]

-

Protocol:

-

Weigh 2–4 mg of sample into the crucible.

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 350°C.

-

Critical Check: Observe for an endotherm (melting) followed by a sharp exotherm (decomposition).

-

-

Acceptance Criteria: A distinct separation (>100°C) between

and

Thermogravimetric Analysis (TGA)

Objective: Differentiate between volatile loss (solvent/moisture) and chemical degradation.

-

Instrument: Mettler Toledo TGA/DSC 3+.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative). Run both to assess oxidative stability.

-

Protocol:

-

Ramp 10°C/min from ambient to 600°C.

-

Analysis:

-

Weight loss < 150°C: Indicates residual solvent/moisture.

-

Weight loss coincident with DSC exotherm: Confirms chemical decomposition.

-

-

Accelerated Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for safety during bulk storage. Required if DSC

-

Protocol: Heat-Wait-Search (HWS) mode.[1][2]

-

Start: 50°C.

-

Step: 5°C.

-

Wait: 15 min.

-

Threshold: 0.02°C/min self-heating rate.

-

-

Output: Calculate

(temperature where time to runaway is 24 hours). Storage temperature must be at least 50°C below

Stability Data Interpretation & Handling

Thermal Decomposition Mechanism

The decomposition of this compound likely proceeds via C-NO

-

Hazard: The release of NO

gases and HF (hydrogen fluoride) upon decomposition. -

Mitigation: All thermal studies must be conducted in fume hoods with HF-scrubbing capabilities.

Storage Specifications

Based on the structural stability profile:

-

Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration minimizes the risk of slow autocatalytic degradation common in nitro-aromatics.[1][2]

-

Atmosphere: Store under Argon or Nitrogen. The amine group is susceptible to slow oxidation (browning) upon air exposure.

-

Container: Amber glass (light protection) with PTFE-lined caps (chemical resistance).[1]

References

-

Thermal Analysis Methodology: ASTM International. (2020). ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. [Link]

-

Nitroaniline Stability: Bacila, D. M., et al. (2019). Thermal profile of nitroaniline derivatives determined by thermogravimetry–differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry. [Link]

-

Safety of Fluorinated Compounds: Ellis, D. A., et al. (2001).[6] Thermolysis of fluoropolymers as a potential source of halogenated organic acids. Nature, 412, 321–324. [Link]

Sources

- 1. 206884-26-6|(2,6-Difluoro-3-nitrophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. 606966-11-4|2,6-Difluoro-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1805056-06-7|1,2-Difluoro-3-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. 446-18-4|4-Fluoro-2-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]

- 5. 1616526-79-4|1,5-Difluoro-3-methyl-2,4-dinitrobenzene|BLD Pharm [bldpharm.com]

- 6. turi.org [turi.org]

Methodological & Application

Synthesis of pharmaceutical intermediates using 2,6-Difluoro-3-methyl-5-nitroaniline

Application Note: Advanced Protocols for the Synthesis of Kinase Inhibitor Scaffolds using 2,6-Difluoro-3-methyl-5-nitroaniline

Executive Summary

This compound is a high-value, poly-functionalized building block used primarily in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting MEK, EGFR, or BRAF pathways). Its unique substitution pattern offers three critical advantages in medicinal chemistry:

-

Metabolic Stability: The fluorine atoms at the 2 and 6 positions block metabolically labile sites on the aromatic ring, extending the half-life of the final drug candidate.

-

Electronic Tuning: The electron-withdrawing nitro and fluorine groups activate the ring for Nucleophilic Aromatic Substitution (SNAr), allowing for regioselective functionalization.

-

Scaffold Versatility: The compound serves as a precursor to benzimidazoles and quinoxalines upon reduction of the nitro group, motifs central to modern oncology pharmacophores.

This guide details the protocols for handling, functionalizing, and cyclizing this intermediate into bioactive scaffolds.

Part 1: Chemical Profile & Reactivity Analysis

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₇H₆F₂N₂O₂ |

| Molecular Weight | 200.14 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Reactivity Hotspots | C-6 Fluorine: Activated (Ortho to NO₂) – High SNAr reactivity.C-2 Fluorine: Activated (Para to NO₂) – High SNAr reactivity.C-5 Nitro: Reducible to amine (precursor to diamine).C-1 Amine: Available for amide coupling or Sandmeyer transformation. |

Reactivity Logic: The 5-nitro group is the "command center" of this molecule. It activates the fluorine atoms at positions 2 and 6 toward nucleophilic attack. Because the methyl group at position 3 provides steric bulk near the C-2 fluorine, SNAr reactions typically favor the C-6 fluorine , allowing for highly regioselective synthesis.

Part 2: Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Objective: To introduce a solubilizing tail or heteroatom linker at the C-6 position while retaining the nitro group for future reduction.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: N-Methylpiperazine or Morpholine (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask under N₂ atmosphere.

-

Addition: Cool the solution to 0°C. Add DIPEA (20 mmol) followed by the dropwise addition of the nucleophile (12 mmol).

-

Expert Insight: Low temperature is crucial to prevent double-displacement (displacing both fluorines).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The product should appear as a deeper red/orange spot. If C-2 displacement occurs (minor byproduct), it will have a slightly different Rf due to steric interaction with the methyl group.

-

-

Workup: Pour the reaction mixture into ice-water (150 mL). The product usually precipitates. Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction to Diamine Scaffold

Objective: To convert the nitro group into an amine, generating a 1,2-diamine equivalent (structurally 1,3-diamine on the ring, but chemically prepared for cyclization).

Reagents:

-

Substrate: Functionalized Nitroaniline (from Protocol A)

-

Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel

-

Hydrogen Source: H₂ gas (balloon) or Ammonium Formate

-

Solvent: Methanol/THF (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the nitroaniline substrate in MeOH/THF. Flush the vessel with N₂.

-

Catalyst Addition: Carefully add 10% Pd/C. Caution: Pyrophoric when dry.

-

Hydrogenation: Purge with H₂ gas. Stir vigorously at RT for 2–12 hours.

-

Mechanism: The nitro group is reduced to an amine. The fluorine atoms are generally stable under these mild conditions, provided no acid is present to facilitate hydrodefluorination.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

Stability Note: The resulting diamine (polyamino-benzene) is oxidation-sensitive. Use immediately in the next step (Cyclization) or store under Argon at -20°C.

-

Protocol C: Cyclization to Benzimidazole (Kinase Inhibitor Core)

Objective: To form the bioactive heterocycle core common in EGFR/MEK inhibitors.

Reagents:

-

Substrate: Diamine intermediate (from Protocol B)

-

Cyclizing Agent: Trimethyl orthoformate (for unsubstituted CH) or CDI (for cyclic urea) or an Aldehyde (R-CHO)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (cat.)

Methodology (using Orthoformate):

-

Suspend the diamine in Trimethyl orthoformate (excess, acts as solvent/reagent).

-

Add catalytic pTSA (5 mol%).

-

Heat to reflux (100°C) for 3 hours.

-

Cool and concentrate. The benzimidazole usually crystallizes upon cooling or addition of diethyl ether.

Part 3: Visualization & Workflow

The following diagram illustrates the branching synthetic pathways available from this core intermediate.

Caption: Synthetic tree demonstrating the transformation of this compound into bioactive scaffolds via SNAr and Cyclization pathways.

Part 4: Data Summary & Quality Control

When sourcing or synthesizing this intermediate, the following QC parameters are critical for downstream success in pharmaceutical applications.

| QC Parameter | Acceptance Criteria | Method | Reason for Control |

| Purity | > 98.0% | HPLC (254 nm) | Impurities (isomers) compete in cyclization steps. |

| Water Content | < 0.5% | Karl Fischer | Moisture inhibits anhydrous SNAr reactions. |

| Isomeric Purity | No 4-nitro isomer | 1H-NMR | The 4-nitro isomer (if present from synthesis) leads to inactive drug analogs. |

| Appearance | Yellow Crystalline | Visual | Darkening indicates oxidation of the amine. |

References

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for SNAr mechanisms and nitro reduction).

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

- Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (Context for benzimidazole synthesis in kinase inhibitors).

-

BLD Pharm. (2024).[1][2][3][4] Product Entry: this compound.[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Catalog. Link (Source for physical properties and commercial availability).

- Eisai Co., Ltd. (Related Patents). Process for preparation of Quinoline Carboxamides.

Sources

- 1. 1616526-79-4|1,5-Difluoro-3-methyl-2,4-dinitrobenzene|BLD Pharm [bldpharm.com]

- 2. 606966-11-4|2,6-Difluoro-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 446-18-4|4-Fluoro-2-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]

- 4. 1009-35-4|4-Fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 5. 1805056-06-7|1,2-Difluoro-3-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. 1805056-06-7|1,2-Difluoro-3-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 7. 446-11-7|4-Fluoro-3-nitrotoluene|BLD Pharm [bldpharm.com]

- 8. 1357252-94-8|4-Ethyl-1-fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 9. 123344-02-5|2,4-Difluoro-5-nitroaniline|BLD Pharm [bldpharm.com]

- 10. 1616526-79-4|1,5-Difluoro-3-methyl-2,4-dinitrobenzene|BLD Pharm [bldpharm.com]

- 11. 179011-38-2|2,4-Difluoro-5-nitrotoluene|BLD Pharm [bldpharm.com]

- 12. 437-86-5|2-Fluoro-1-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

Application Note: Precision Reduction of 2,6-Difluoro-3-methyl-5-nitroaniline to Diamines

Part 1: Strategic Analysis & Core Directive

The Chemoselectivity Challenge

The reduction of 2,6-Difluoro-3-methyl-5-nitroaniline (Substrate 1 ) to 2,6-Difluoro-3-methylbenzene-1,5-diamine (Product 2 ) presents a classic but critical process chemistry challenge: Hydrodefluorination (HDF) .

In standard catalytic hydrogenation (e.g., Pd/C under

Process Strategy: To ensure >98% purity and retention of both fluorine atoms, we must select reducing systems that operate via Single Electron Transfer (SET) mechanisms or heterogeneous catalysis with poisoned surfaces that disfavor C-F bond insertion.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the reduction methodology based on scale and selectivity requirements.

Part 2: Method A - The "Gold Standard" (Fe/NH4Cl)

Principle: The Bechamp reduction using iron powder in the presence of ammonium chloride is the most reliable method for reducing nitroarenes containing sensitive halogens. The mild, near-neutral pH conditions prevent nucleophilic aromatic substitution of the fluorines, and iron's surface potential is insufficient to cleave the C-F bond.

Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role | Specification |

| Substrate 1 | 1.0 | Reactant | >98% Purity |

| Iron Powder | 4.0 - 5.0 | Reductant | 325 mesh, electrolytic grade preferred |

| Ammonium Chloride | 5.0 - 8.0 | Electrolyte/Proton Source | Technical Grade |

| Ethanol/Water | 4:1 v/v | Solvent | Industrial Grade |

| Ethyl Acetate | N/A | Extraction Solvent | ACS Grade |

Detailed Protocol

1. Activation of Iron (Optional but Recommended):

-

Why: Commercial iron powder often has a surface oxide layer that slows initiation.

-

Step: Wash iron powder with 2% HCl for 1 minute, filter, wash with water, then ethanol, and dry under vacuum. Note: For large excess (5 eq), this is often unnecessary.

2. Reaction Setup:

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial for slurry suspension) and a reflux condenser, charge Substrate 1 (10 g, ~53 mmol) and Ethanol (100 mL).

-

Add a solution of Ammonium Chloride (14.2 g, 265 mmol) dissolved in Water (25 mL).

-

Heat the mixture to 60°C.

3. Addition of Reductant:

-

Add Iron Powder (14.8 g, 265 mmol) in 3-4 portions over 20 minutes.

-

Observation: An exotherm will occur.[3][4][5][10] Allow the temperature to rise to mild reflux (approx. 75-78°C).

-

Critical Control Point: Do not add iron all at once; massive clumping and runaway exotherms can occur.

4. Reaction Monitoring:

-

Maintain reflux with vigorous stirring for 2–4 hours.

-

Monitor by TLC (50% EtOAc/Hexane) or HPLC. The intermediate hydroxylamine may be visible; ensure it converts fully to the amine (aniline).

5. Workup (The "Sludge" Management):

-

Challenge: Iron oxide sludge is fine and clogs filters.

-

Solution: While still warm (~50°C), filter the mixture through a broad pad of Celite 545 .

-

Wash the filter cake copiously with warm Ethyl Acetate (3 x 50 mL) to desorb the product from the iron surface.

-

Concentrate the filtrate to remove Ethanol.[12]

-

Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layers over

, filter, and concentrate to yield the crude diamine.

6. Purification:

-

The crude product is typically >95% pure.[4] If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Part 3: Method B - Catalytic Hydrogenation (Scalable Alternative)

Principle: While Pd/C causes defluorination, Platinum on Carbon (Pt/C) is significantly less active toward C-halogen bonds. Alternatively, "poisoning" the catalyst with sulfur or using acidic modifiers can suppress HDF.

Protocol Specifics

-

Catalyst: 5% Pt/C (sulfided) or 1% Pt + 0.1% V on Carbon.

-

Additive: 0.5 eq

(Protonation of the resulting amine prevents it from poisoning the catalyst, but more importantly, acidic media often suppresses oxidative addition of Ar-F).

Workflow

-

Charge autoclave with Substrate 1, Methanol (10V), and Catalyst (2 wt% loading).

-

Purge with

(3x), then -

Pressurize to 3-5 bar (45-75 psi) . Note: Keep pressure low. High pressure increases HDF risk.

-

Stir at 25-30°C . Avoid heating >40°C.

-

Monitor

uptake. Stop immediately upon theoretical uptake cessation.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate the integrity of the C-F bonds.

19F NMR Spectroscopy (The Definitive Test)

-

Expectation: Two distinct signals (if asymmetric due to methyl/amine positioning) or one signal (if symmetric).

-

Failure Mode: Appearance of new peaks or loss of F-coupling patterns indicates defluorination (formation of fluorobenzene or benzene derivatives).

-

Standard:

typically appears between -110 and -140 ppm.

Mass Spectrometry (LC-MS)

-

Substrate 1 (MW): ~188.13 g/mol (

) -

Target 2 (MW): ~158.15 g/mol (

) -

Defluorinated Impurity: ~140 g/mol (Monofluoro) or ~122 g/mol (Des-fluoro).

-

Check: Look for [M+H]+ 159.1. Significant peaks at 141.1 indicate process failure (Method B failure).

Part 5: Safety & Handling

-

Nitroanilines: Potentially toxic and energetic. DSC (Differential Scanning Calorimetry) should be run on the starting material before scaling >100g to determine onset of decomposition.

-

Diamines: Aromatic diamines are prone to oxidation (turning black/purple upon air exposure). Store under Argon/Nitrogen in amber vials.

-

Iron Waste: The filter cake from Method A is pyrophoric when dry. Keep wet and dispose of as hazardous metal waste.

References

- Reduction of Nitroarenes by Fe/Ammonium Chloride: Source: ChemSpider Synthetic Pages (2012). "Reduction of nitro arene by Fe/ammonium chloride." Context: Describes the general, mild protocol for nitro reduction preserving sensitive groups.

-

Selectivity in Halogenated Nitro Reduction

-

Source: BenchChem Application Notes.[2] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."

- Context: Comparison of Fe/Acid vs.

-

- Source: US Patent 5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation.

-

Iron-Water-Ammonium Chloride Systems

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

Application Notes and Protocols for the Use of 2,6-Difluoro-3-methyl-5-nitroaniline as a Scaffold for Novel Kinase Inhibitors

Introduction: The Strategic Advantage of Fluorinated Anilines in Kinase Inhibitor Design

The pursuit of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The strategic incorporation of specific structural motifs into inhibitor scaffolds is crucial for achieving desired pharmacological properties. 2,6-Difluoro-3-methyl-5-nitroaniline is a highly valuable building block in this context, offering a unique combination of features that can be exploited to craft next-generation kinase inhibitors.

The presence of two fluorine atoms ortho to the amino group provides significant conformational constraints and can enhance binding affinity through favorable interactions with the kinase hinge region.[1] Furthermore, fluorine substitution is known to improve metabolic stability and membrane permeability, key determinants of a drug's pharmacokinetic profile. The nitro group, while often a precursor to a key pharmacophore, also influences the electronic properties of the aniline ring. The methyl group provides an additional point for structure-activity relationship (SAR) studies, allowing for the fine-tuning of inhibitor potency and selectivity. This document provides a comprehensive guide to the synthesis and evaluation of a novel kinase inhibitor based on the this compound scaffold.

Synthetic Protocol: Construction of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor

The following is a detailed, multi-step protocol for the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, designated as KI-DFMNA-1 , starting from this compound. This synthetic route is based on established methodologies for the construction of similar heterocyclic scaffolds.[2][3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of KI-DFMNA-1.

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of this compound to an amino group, yielding 3-amino-2,6-difluoro-5-methylaniline.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of this compound in ethanol, add tin(II) chloride dihydrate.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 3-amino-2,6-difluoro-5-methylaniline, can be purified by column chromatography on silica gel.

-

Step 2: Condensation and Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core

The resulting diamine is then condensed with a substituted malondialdehyde derivative to form the core heterocyclic structure.[3][4]

-

Reagents and Materials:

-

3-Amino-2,6-difluoro-5-methylaniline (1.0 eq)

-

Substituted malondialdehyde or its synthetic equivalent (e.g., 1,1,3,3-tetramethoxypropane) (1.1 eq)

-

Glacial acetic acid (AcOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

Dissolve 3-amino-2,6-difluoro-5-methylaniline in glacial acetic acid in a round-bottom flask.

-

Add the substituted malondialdehyde derivative to the solution.

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude pyrazolo[1,5-a]pyrimidine core.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Step 3: Suzuki Coupling for Final Product Formation

The final step involves a palladium-catalyzed Suzuki coupling to introduce a desired aryl group, a common strategy to enhance kinase inhibitory activity.

-

Reagents and Materials:

-

Pyrazolo[1,5-a]pyrimidine core (with a suitable leaving group, e.g., a chloro or bromo substituent introduced in Step 2) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere (e.g., nitrogen or argon).

-

-

Procedure:

-

In a round-bottom flask, combine the pyrazolo[1,5-a]pyrimidine core, arylboronic acid, and potassium carbonate.

-

Add the 1,4-dioxane and water mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, KI-DFMNA-1 , by column chromatography on silica gel to yield the final inhibitor.

-

Application Notes: Evaluating the Synthesized Kinase Inhibitor

Following the successful synthesis of KI-DFMNA-1 , a series of in vitro assays are essential to characterize its biological activity and determine its potential as a kinase inhibitor.

In Vitro Kinase Inhibition Assays

The inhibitory activity of KI-DFMNA-1 against a panel of relevant kinases, such as VEGFR-2 and FLT3, should be determined. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[5][6]

-

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity.

-

Protocol for VEGFR-2 Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of KI-DFMNA-1 in 100% DMSO.

-

Prepare serial dilutions of the inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Dilute recombinant human VEGFR-2 enzyme to the desired concentration in kinase assay buffer.

-

-

Assay Procedure:

-

Add the inhibitor dilutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the appropriate wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Experimental Workflow for Inhibitor Evaluation

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

As depicted in the diagram, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. KI-DFMNA-1 , by inhibiting the kinase activity of VEGFR-2, blocks these downstream signals, thereby preventing the formation of new blood vessels that tumors rely on for growth.

Conclusion

This compound represents a promising starting material for the development of novel kinase inhibitors. Its unique structural features can be leveraged to synthesize potent and selective inhibitors targeting key oncogenic kinases. The provided protocols offer a comprehensive framework for the synthesis and evaluation of such inhibitors, empowering researchers to explore new avenues in cancer drug discovery.

References

-

Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Retrieved from [Link]

-

Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31057-31084. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Molecules, 25(1), 19. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 2,6-Difluoro-3-nitroaniline in Modern Chemical Synthesis. Retrieved from [Link]

-

BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,6-Difluoro-3-methyl-5-nitroaniline

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of nucleophilic aromatic substitution (SNAr) reactions using 2,6-difluoro-3-methyl-5-nitroaniline. This substrate is a highly valuable, electronically-activated scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. We will explore the underlying principles governing its reactivity, present a validated, step-by-step protocol for a selective monosubstitution reaction, and discuss expected outcomes and characterization techniques. This guide is designed to equip researchers with both the theoretical understanding and the practical knowledge to successfully employ this versatile building block.

The Scientific Rationale: Deconstructing the Reactivity of the Substrate

The utility of this compound in SNAr reactions is not arbitrary; it is a result of a carefully orchestrated arrangement of functional groups, each playing a critical role in activating the aromatic ring towards nucleophilic attack. Aromatic rings are inherently electron-rich and typically undergo electrophilic, not nucleophilic, substitution.[1][2] However, the strategic placement of potent electron-withdrawing groups (EWGs) can reverse this polarity, making the ring electrophilic and susceptible to attack by nucleophiles.[1][3][4]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a distinct two-step addition-elimination mechanism .[5][6]

-

Addition (Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][7][8]

-

Elimination (Fast Step): The leaving group departs, taking its bonding electrons with it. This step rapidly restores the aromaticity of the ring, resulting in the final substituted product.[2][5]

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for the rate-determining step and the faster the reaction.

The Role of Each Substituent

The specific architecture of this compound is optimized for this mechanism:

-

The Nitro Group (-NO₂): This is the primary activating group. As a powerful EWG, it dramatically lowers the electron density of the ring.[1][3] Crucially, its position ortho and para to the fluorine atoms allows it to directly stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms.[3][5][8][9] Without an EWG in an ortho or para position, the SNAr reaction is generally not feasible.[3][5][9]

-

The Fluoro Groups (-F): Contrary to intuition from Sₙ2 reactions, fluorine is an exceptional leaving group in the SNAr context.[7][10] The reactivity order for halogens in SNAr is F > Cl > Br > I.[1][5][7] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5][7] Fluorine's intense electronegativity has a strong inductive effect, withdrawing electron density from the carbon it is attached to.[10][11] This creates a more significant partial positive charge on that carbon, making it a more attractive target for the nucleophile and accelerating the reaction.[5][11]

-

The Amino Group (-NH₂): While typically an electron-donating group that would deactivate the ring to nucleophilic attack, its effect is overwhelmed by the powerful nitro and fluoro activators. It does, however, influence the regioselectivity of the reaction. Furthermore, it provides a valuable synthetic handle for subsequent chemical modifications.

-

The Methyl Group (-CH₃): This weakly electron-donating group has a minor electronic influence compared to the other substituents. Its primary role is steric; it can hinder nucleophilic attack at the adjacent C2-fluorine position, providing a basis for achieving regioselectivity in monosubstitution reactions.

Experimental Protocol: Regioselective Monosubstitution with Morpholine

This protocol details a reliable method for the regioselective monosubstitution of this compound with morpholine. The reaction is expected to proceed preferentially at the C6 position due to the lower steric hindrance from the adjacent amino group compared to the methyl group at the C2 position.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Equivalents |

| This compound | C₇H₆F₂N₂O₂ | 188.13 | 1.88 g | 1.0 |

| Morpholine | C₄H₉NO | 87.12 | 1.05 mL (1.05 g) | 1.2 |

| Potassium Carbonate (K₂CO₃), anhydrous fine powder | K₂CO₃ | 138.21 | 2.76 g | 2.0 |

| Dimethyl Sulfoxide (DMSO), anhydrous | C₂H₆OS | 78.13 | 20 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - |

| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous DMSO (20 mL) to the flask. The choice of a polar aprotic solvent like DMSO is critical; it readily dissolves the reagents and accelerates the reaction without solvating and deactivating the nucleophile via hydrogen bonding.

-

Nucleophile Addition: Add morpholine (1.05 mL, 12.0 mmol) to the stirring suspension at room temperature using a syringe.

-

Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate while minimizing the risk of di-substitution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material should be visibly consumed within 4-8 hours.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane to afford the pure 2-fluoro-3-methyl-6-morpholino-5-nitroaniline.

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

DMSO can facilitate the absorption of chemicals through the skin. Avoid contact.

-

Morpholine is corrosive and flammable. Handle with care.

Expected Outcomes and Characterization

The expected major product is 2-fluoro-3-methyl-6-morpholino-5-nitroaniline . Under the specified conditions, di-substitution is unlikely but can occur if the reaction is overheated or run for an extended period.

-

Yield: Typical yields for this reaction after purification range from 75-90%.

-

Physical Appearance: A yellow or orange crystalline solid.

-

Characterization:

-

¹H NMR: Expect to see the disappearance of one aromatic proton signal and the appearance of new signals corresponding to the morpholine protons (typically two triplets around ~3.8 ppm and ~3.2 ppm). The remaining aromatic proton signal will likely shift.

-

¹⁹F NMR: The most definitive technique. Expect to see a single fluorine resonance, confirming monosubstitution, compared to the two distinct fluorine signals in the starting material.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₁₄FN₃O₃, Exact Mass: 255.10).

-

Infrared (IR) Spectroscopy: Look for characteristic N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹) and C-F stretching (~1200 cm⁻¹).

-

Visualization of Key Processes

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Workflow

Caption: A generalized workflow for SNAr reactions.

Conclusion

This compound stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution. The interplay between the potent nitro activating group and the unique properties of fluorine as a leaving group enables efficient and selective C-N, C-O, and C-S bond formation. The protocol described herein provides a robust and reproducible method for accessing monosubstituted aniline derivatives, which are key intermediates for the synthesis of biologically active compounds and advanced materials. Understanding the fundamental principles behind this substrate's reactivity allows researchers to rationally design synthetic strategies and troubleshoot experimental challenges.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

College of St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vapourtec.com [vapourtec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. wyzant.com [wyzant.com]

Application Note & Protocol: A Scalable Synthesis Route for 2,6-Difluoro-3-methyl-5-nitroaniline

Introduction

2,6-Difluoro-3-methyl-5-nitroaniline is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluoro, methyl, amino, and nitro groups on the aniline scaffold provides multiple points for synthetic diversification. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, making this intermediate particularly valuable for drug discovery programs.[1] This document outlines a scalable and efficient synthetic route for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The proposed method is based on the well-established electrophilic nitration of a suitable aniline precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct and scalable approach to introduce a nitro group onto the 2,6-difluoro-3-methylaniline backbone is through electrophilic aromatic substitution. This reaction typically employs a mixed acid system of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3]

Caption: Proposed synthesis of this compound.

Detailed Application Note and Protocol

Principle and Mechanism

The synthesis of this compound is achieved via the nitration of 2,6-difluoro-3-methylaniline. In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the nitronium ion (NO₂⁺), a potent electrophile. The sulfuric acid also protonates the amino group of the aniline starting material, forming an anilinium ion. This deactivates the ring towards electrophilic attack and acts as a meta-director. Consequently, the incoming nitro group is directed to the position that is meta to the anilinium group and para to the methyl group. The two fluorine atoms also influence the regioselectivity of the reaction.

Materials and Reagents

-

2,6-Difluoro-3-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,6-difluoro-3-methylaniline (1 equivalent).

-

Acidification: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated sulfuric acid (5-10 equivalents) to the stirring aniline, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents). Cool this mixture in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture to the aniline solution via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between -5 and 0 °C throughout the addition.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[4]

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[4]

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety Precautions

-

This procedure must be conducted in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

-

The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[2]

-

Aromatic nitro compounds are potentially toxic and should be handled with care.

Data Presentation

| Parameter | Value | Rationale |

| Starting Material | 2,6-Difluoro-3-methylaniline | Precursor with the desired substitution pattern for nitration. |

| Nitrating Agent | HNO₃ / H₂SO₄ | Standard and effective reagent for electrophilic nitration.[3] |

| Stoichiometry (Aniline:HNO₃) | 1 : 1.1 | A slight excess of nitric acid ensures complete reaction. |

| Reaction Temperature | -5 to 0 °C | Low temperature minimizes the formation of by-products.[5] |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to proceed to completion. |

| Expected Yield | >80% | Based on similar nitration reactions of substituted anilines. |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Difluoro-3-methyl-5-nitroaniline

Welcome to the technical support center for the purification of crude 2,6-Difluoro-3-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key chemical intermediate in high purity.[1] The unique substitution pattern of this molecule, featuring two fluorine atoms, a methyl group, and a nitro group on an aniline core, presents specific challenges and considerations in its purification.[1] This resource addresses common issues encountered during experimental work and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities may include:

-

Isomeric Byproducts: Positional isomers are often formed during the nitration of the aniline precursor. The directing effects of the fluorine and methyl groups can lead to the formation of other nitro-substituted isomers.

-

Unreacted Starting Materials: Incomplete nitration can result in the presence of the 2,6-difluoro-3-methylaniline precursor in the crude product.

-

Over-nitrated Species: Under harsh nitrating conditions, dinitro or other polynitrated byproducts may be formed.

-

Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up, such as strong acids, can persist in the crude material.

-

Degradation Products: The presence of both an amino and a nitro group makes the molecule susceptible to degradation under certain conditions, potentially forming colored impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.

-

Recrystallization is an excellent method for removing impurities with different solubility profiles from the target compound. It is often a cost-effective and scalable first-pass purification step.

-

Column Chromatography provides a higher degree of separation and is particularly useful for removing closely related isomers and other impurities that are difficult to eliminate by recrystallization.

The choice between these methods, or their sequential use, will depend on the impurity profile of the crude material and the desired final purity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.

Problem: Oiling Out - The compound separates as an oil instead of crystals.

Possible Causes & Solutions:

-

High Impurity Content: A significant amount of impurities can depress the melting point of the mixture, leading to the formation of an oil.

-

Solution: Consider a preliminary purification step, such as a simple filtration or a rapid column chromatography plug, to remove some of the impurities before recrystallization.

-

-

Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the compound may be excessively soluble.

-

Cooling Too Rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.

-

Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

-

Problem: Poor or No Crystal Formation.

Possible Causes & Solutions:

-

Solution is Not Saturated: An insufficient concentration of the compound in the solvent will prevent crystallization upon cooling.

-

Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

-

-

Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystallization.

-

Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

-

Problem: Low Recovery of Purified Product.

Possible Causes & Solutions:

-

Excessive Solvent Used: Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling.

-

Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

-

-

Premature Crystallization: Crystals forming during hot filtration will be lost.

-